ethyl 3-(8-(4-ethylphenyl)-1,6,7-trimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)propanoate
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Description
Ethyl 3-(8-(4-ethylphenyl)-1,6,7-trimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)propanoate is a useful research compound. Its molecular formula is C23H27N5O4 and its molecular weight is 437.5. The purity is usually 95%.
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Scientific Research Applications
Affinity for Human A3 Adenosine Receptors
Ethyl 3-(8-(4-ethylphenyl)-1,6,7-trimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)propanoate is related to the 2-phenylimidazo[2,1-i]purin-5-ones family, which has been studied for their ligand affinity for human A3 adenosine receptors (ARs). Modification of these compounds, such as adding an ethyl group to the imidazoline ring, can significantly increase their affinity for A3 ARs. This demonstrates potential for specific receptor targeting and drug design for diseases associated with these receptors (Ozola et al., 2003).
Potential in Antidepressant and Anxiolytic Applications
Derivatives of 1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione, a compound structurally similar to this compound, have been synthesized and evaluated for their potential as antidepressant and anxiolytic agents. These compounds showed promising results in preliminary pharmacological in vivo studies, highlighting the potential therapeutic applications of this chemical class (Zagórska et al., 2016).
Activity Against Viruses and Cytostatic Effect
Tricyclic etheno analogs of PMEG and PMEDAP, which share a structural similarity with this compound, have been synthesized and evaluated for biological activity. Some compounds in this series demonstrated modest activity against varicella-zoster virus (VZV) and human cytomegalovirus (HCMV), although they did not exhibit significant cytostatic effect (Hořejší et al., 2006).
Antagonism at Human A3 Adenosine Receptors
Research on 4-allyl/benzyl-7,8-dihydro-8-methyl/ethyl-2-[(substituted)isoxazol/pyrazol-3/5-yl]-1H-imidazo[2,1-i]purin-5(4H)-ones, related to this compound, has shown these compounds to be potent and selective antagonists at human A3 adenosine receptors. This suggests their potential application in modulating A3 receptor activity, which could have therapeutic implications (Baraldi et al., 2011).
Properties
IUPAC Name |
ethyl 3-[6-(4-ethylphenyl)-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]propanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N5O4/c1-6-16-8-10-17(11-9-16)27-14(3)15(4)28-19-20(24-22(27)28)25(5)23(31)26(21(19)30)13-12-18(29)32-7-2/h8-11H,6-7,12-13H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OICRISJXEXYLRB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)N2C(=C(N3C2=NC4=C3C(=O)N(C(=O)N4C)CCC(=O)OCC)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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